Cas no 1019-95-0 (Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate)

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a triazole core substituted with a phenyl group at the 1-position and an ester moiety at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The ester functionality allows for further derivatization, enabling the synthesis of amides, acids, or other derivatives. Its stable triazole ring contributes to robust chemical and thermal stability, making it suitable for diverse reaction conditions. The compound is commonly utilized in the development of biologically active molecules, including potential pharmaceuticals and crop protection agents, due to its favorable reactivity profile and structural adaptability.
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate structure
1019-95-0 structure
Product Name:Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
CAS No:1019-95-0
MF:C11H11N3O2
MW:217.223942041397
MDL:MFCD03837854
CID:1036658
PubChem ID:6621748
Update Time:2025-10-29

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
    • 1-PHENYL-1H-[1,2,4]TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
    • 1H-1,2,4-Triazole-3-carboxylic acid, 1-phenyl-, ethyl ester
    • a€¢ 1H-1,2,4-Triazole-3-carboxylic acid, 1-phenyl-, ethyl ester
    • BRD-K03450706-001-01-4
    • MFCD03837854
    • ethyl 1-phenyl-1H-[1,2,4]TRIAZOLE-3-carboxylate
    • DB-058743
    • CCG-129304
    • CS-0308533
    • J-520554
    • 1019-95-0
    • N12913
    • EN300-123476
    • AKOS001788370
    • HMS1498I02
    • IDI1_026888
    • ethyl1-phenyl-1H-1,2,4-triazole-3-carboxylate
    • BAA01995
    • ChemDiv3_008978
    • DTXSID10425083
    • MDL: MFCD03837854
    • Inchi: 1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
    • InChI Key: XBTNIWJUEHOJSL-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1N=CN(C2C=CC=CC=2)N=1)=O

Computed Properties

  • Exact Mass: 217.085126602g/mol
  • Monoisotopic Mass: 217.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 373.8±25.0 °C at 760 mmHg
  • Flash Point: 179.9±23.2 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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Amadis Chemical Company Limited
Gold Member
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(CAS:1019-95-0)Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Order Number:A1220261
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:53
Price ($):680
Email:sales@amadischem.com

Additional information on Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1019-95-0): A Comprehensive Overview

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1019-95-0) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, also known as ethyl phenyltriazole carboxylate, is characterized by its unique triazole ring structure and phenyl substituent, which contribute to its diverse chemical and biological properties.

The triazole ring is a well-known motif in pharmaceutical research due to its ability to enhance the stability and bioavailability of drug molecules. The presence of the phenyl group further modulates the compound's interactions with biological targets, making it a valuable scaffold for the development of novel therapeutics. Recent studies have highlighted the potential of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in various therapeutic areas, including anti-inflammatory, antifungal, and anticancer applications.

In the realm of medicinal chemistry, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has been extensively studied for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The ability to selectively target COX enzymes without causing significant side effects makes ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate a promising candidate for the development of safer anti-inflammatory drugs.

Furthermore, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has shown promising antifungal activity against a range of pathogenic fungi. A study published in the Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibits the growth of Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for severe infections in immunocompromised patients. The mechanism of action involves disruption of fungal cell wall synthesis and membrane integrity, making it a valuable lead compound for the development of new antifungal agents.

In addition to its medicinal applications, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has also found use in materials science. The triazole ring's inherent stability and reactivity make it an attractive building block for the synthesis of advanced materials with unique properties. For instance, researchers at the University of California have utilized ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate as a precursor for the preparation of functional polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in electronics, coatings, and composite materials.

The synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process that begins with the reaction of phenylhydrazine with ethoxycarbonyl acetonitrile to form an intermediate azide. This intermediate is then cyclized under appropriate conditions to yield the desired triazole compound. The synthetic route is well-documented in the literature and can be optimized for large-scale production using modern synthetic techniques.

Recent advances in computational chemistry have also contributed to our understanding of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate's properties. Molecular dynamics simulations have provided insights into the conformational flexibility and binding modes of this compound with various biological targets. These computational studies have guided experimental efforts to optimize the compound's pharmacological profile and improve its therapeutic potential.

In conclusion, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1019-95-0) is a multifaceted compound with significant implications in both medicinal chemistry and materials science. Its unique structural features and versatile biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is poised to play a crucial role in advancing our understanding and treatment of various diseases and conditions.

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Amadis Chemical Company Limited
(CAS:1019-95-0)Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
A1220261
Purity:99%
Quantity:1g
Price ($):680
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